Product packaging for Cyclohexane, 2-butyl-1,1,3-trimethyl-(Cat. No.:CAS No. 54676-39-0)

Cyclohexane, 2-butyl-1,1,3-trimethyl-

Cat. No.: B8777272
CAS No.: 54676-39-0
M. Wt: 182.35 g/mol
InChI Key: PUUCZCJOATUHNE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Related Fields

The significance of Cyclohexane (B81311), 2-butyl-1,1,3-trimethyl- in organic chemistry is primarily rooted in its complex stereochemical nature. The cyclohexane ring is not planar and predominantly exists in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, with the latter generally being more stable for bulky groups to avoid steric hindrance. libretexts.org

In the case of Cyclohexane, 2-butyl-1,1,3-trimethyl-, the butyl and multiple methyl groups contribute significantly to the steric bulk. The principles of conformational analysis predict that the most stable conformation of this molecule will have its bulky substituents in equatorial positions to minimize 1,3-diaxial interactions. libretexts.orgpressbooks.pub The presence of multiple substituents, including a gem-dimethyl group at the C1 position, locks the ring in a particular chair conformation, making it a valuable model for studying the effects of steric strain on molecular geometry and reactivity.

The physicochemical properties of Cyclohexane, 2-butyl-1,1,3-trimethyl- are directly influenced by its structure. Its molecular formula is C₁₃H₂₆ and it has a molecular weight of approximately 182.35 g/mol . researchgate.netorgsyn.org The presence of bulky alkyl groups is expected to increase its boiling point and reduce its volatility compared to less substituted cyclohexane derivatives. researchgate.net

While specific applications are not widely documented, substituted cyclohexanes, in general, are of interest in various fields. They can be found in natural products, and their derivatives are investigated for potential use as solvents, fuel components, or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. acs.orgnih.govontosight.ai For instance, 2-Butyl-1,1,3-trimethylcyclohexane has been reported to be present in Capsicum annuum, the chili pepper plant. researchgate.net

Below is a table summarizing the basic properties of Cyclohexane, 2-butyl-1,1,3-trimethyl-.

PropertyValue
IUPAC Name2-butyl-1,1,3-trimethylcyclohexane
CAS Number54676-39-0
Molecular FormulaC₁₃H₂₆
Molecular Weight182.35 g/mol
SynonymsCyclohexane, 2-butyl-1,1,3-trimethyl-

Overview of Existing Research Trajectories

Direct and extensive research focusing solely on Cyclohexane, 2-butyl-1,1,3-trimethyl- is limited. However, its structural features place it within broader research trajectories in organic chemistry.

Conformational Analysis: The primary area of research for which this molecule serves as an excellent theoretical model is conformational analysis. The energetic preference for equatorial positioning of bulky substituents is a cornerstone of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com The relative stability of different chair conformations of polysubstituted cyclohexanes can be predicted and studied using computational methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org While specific studies on Cyclohexane, 2-butyl-1,1,3-trimethyl- are not prominent, the extensive body of research on similar substituted cyclohexanes provides a strong framework for understanding its conformational behavior.

Synthesis and Reactivity: The synthesis of specifically substituted cyclohexanes like this one can be a challenge, often requiring multi-step procedures to control stereochemistry. General methods for the synthesis of substituted cyclohexanes include Diels-Alder reactions followed by reduction and alkylation, or the catalytic hydrogenation of substituted aromatic compounds. rsc.org The reactivity of Cyclohexane, 2-butyl-1,1,3-trimethyl- is expected to be characteristic of alkanes, with reactions typically proceeding through free-radical mechanisms under harsh conditions, such as halogenation. The significant steric hindrance around the cyclohexane ring would likely influence the regioselectivity of such reactions.

Natural Product Chemistry: The identification of 2-Butyl-1,1,3-trimethylcyclohexane in Capsicum annuum suggests a potential, though likely minor, role in the chemical ecology of this plant. researchgate.net Further research in this area could explore its biosynthetic pathway and its potential function as a volatile organic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26 B8777272 Cyclohexane, 2-butyl-1,1,3-trimethyl- CAS No. 54676-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54676-39-0

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

2-butyl-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C13H26/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h11-12H,5-10H2,1-4H3

InChI Key

PUUCZCJOATUHNE-UHFFFAOYSA-N

SMILES

CCCCC1C(CCCC1(C)C)C

Canonical SMILES

CCCCC1C(CCCC1(C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Targeted Synthetic Approaches for Substituted Cyclohexanes

The synthesis of highly substituted cyclohexanes like 2-butyl-1,1,3-trimethyl-cyclohexane relies on regioselective reactions that can overcome the challenges posed by steric hindrance and the formation of multiple isomers.

A primary method for the synthesis of alkyl-substituted cyclohexanes is through alkylation reactions. evitachem.com The Friedel-Crafts alkylation, a classic method for introducing alkyl groups to aromatic rings, provides foundational principles for C-H activation and substitution on cyclic alkanes, often requiring a strong Lewis acid catalyst. libretexts.orgunise.org For a polysubstituted, non-aromatic ring like cyclohexane (B81311), a multi-step approach is typically necessary, starting with a precursor that can be selectively functionalized.

A plausible synthetic route involves the sequential alkylation of a cyclohexane derivative. For instance, a trimethyl-substituted cyclohexane, such as 1,1,3-trimethylcyclohexane (B1585257), could serve as a key intermediate. The subsequent introduction of the butyl group at the C2 position would then yield the target molecule. This step would likely involve the generation of a nucleophilic carbon on the cyclohexane ring (for example, through deprotonation with a strong base) followed by reaction with an electrophilic butyl source, such as a butyl halide. evitachem.com

The creation of the trimethylcyclohexane backbone can be achieved through the direct alkylation of cyclohexane using methylating agents. Reagents like methyl iodide, in the presence of a strong base, can be used to introduce methyl groups onto the ring. However, controlling the position and number of these additions is a significant challenge due to the multiple reactive sites on the cyclohexane ring.

Achieving the desired 2-butyl-1,1,3-trimethyl substitution pattern requires careful control over reaction conditions to ensure high regioselectivity. The choice of starting material, reagents, and reaction parameters such as temperature and solvent is critical.

For the butylation of a 1,1,3-trimethylcyclohexane precursor, the reaction conditions must favor substitution at the C2 position. The presence of the gem-dimethyl group at C1 creates significant steric hindrance, which influences the approach of the incoming butyl group. The use of a strong, non-nucleophilic base under anhydrous conditions is typical to prevent side reactions. evitachem.com The temperature can also be manipulated to control the reaction kinetics and improve the yield of the desired isomer. unise.org

Table 1: Illustrative Reagents for Alkylation Synthesis

Reaction Step Starting Material Reagent Base/Catalyst Purpose
Methylation Cyclohexane Methyl Iodide Strong Base Introduction of methyl groups
Butylation 1,1,3-Trimethylcyclohexane Butyl Bromide Strong Base (e.g., Sodium Hydride) Introduction of the butyl group

The cyclohexane moiety can be further functionalized to create various derivatives. These reactions often target the C-H bonds of the ring or the attached alkyl groups, allowing for the introduction of new functional groups.

Peroxy derivatives of substituted cyclohexanes are an important class of compounds, with some natural products containing these motifs exhibiting significant biological activity. beilstein-journals.orgnih.gov The synthesis of such compounds can be achieved through several modern oxidative methods.

One common approach is the oxidation of a suitable precursor using molecular oxygen or hydrogen peroxide. researchgate.netnih.gov For instance, a photocatalytic method using a photosensitizer can generate singlet oxygen, which can then react with an unsaturated cyclohexane derivative to form a hydroperoxide. nih.gov Another method involves the direct oxidation of C-H bonds. The Isayama–Mukaiyama reaction, which uses molecular oxygen and a trialkylsilane catalyzed by a cobalt(II) complex, is a key method for preparing peroxides from alkenes, which can be precursors to substituted cyclohexane peroxides. beilstein-journals.orgnih.gov

Table 2: Methods for Synthesizing Cyclic Peroxides

Method Key Reagents Precursor Type Description
Photosensitized Singlet Oxygen Reaction O₂, Photosensitizer Unsaturated Cyclohexane Dearomative oxidation of phenols or reaction with alkenes to form peroxyquinols or allylic hydroperoxides. nih.gov
Isayama–Mukaiyama Reaction O₂, Et₃SiH, Co(II) catalyst Alkene Peroxysilylation of an alkene, which can undergo intramolecular cyclization to form a 1,2-dioxolane ring. beilstein-journals.orgnih.gov
Acid-Catalyzed Condensation H₂O₂, Acid Catalyst β-Diketone Condensation of β-diketones with hydrogen peroxide to form bridged 1,2,4,5-tetraoxanes. beilstein-journals.org

Synthesis of Functionalized Derivatives

Formation Pathways in Complex Chemical Processes

Cyclohexane, 2-butyl-1,1,3-trimethyl- has been identified as a naturally occurring compound. It has been reported in Capsicum annuum, the plant species that includes bell peppers and chili peppers. evitachem.comnih.gov Its presence in a natural product suggests the existence of specific biosynthetic pathways within the plant that lead to its formation.

Furthermore, related substituted cyclohexanes, such as 1,1,3-trimethylcyclohexane, are known components of gasoline fractions derived from certain crude oils. These compounds can act as conserved markers in environmental studies due to their resistance to biodegradation. This suggests that 2-butyl-1,1,3-trimethyl-cyclohexane may also be present in complex hydrocarbon mixtures found in petroleum and its refined products.

An in-depth examination of the synthetic methodologies and reaction mechanisms leading to the formation of Cyclohexane, 2-butyl-1,1,3-trimethyl-, reveals its origins in the complex thermal decomposition of polymeric materials. This article explores the thermo-catalytic degradation of hydrocarbon polymers as a synthetic route to this specific substituted cyclohexane, delving into the intricate free-radical mechanisms that govern its formation.

The synthesis of Cyclohexane, 2-butyl-1,1,3-trimethyl-, is not typically achieved through conventional targeted organic synthesis but is rather a product of the complex breakdown of larger hydrocarbon chains, particularly from polymeric materials. The primary methodology for its formation falls under the umbrella of thermo-catalytic degradation.

Thermo-Catalytic Degradation of Polymeric Materials

Thermo-catalytic degradation is a process that involves the use of heat (thermo) and a catalyst to break down long-chain polymers into smaller, lower molecular weight hydrocarbons. This method is a cornerstone of chemical recycling processes for plastic wastes, aiming to convert them into valuable chemical feedstock or fuels. The pyrolysis of common polymers such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) results in a complex mixture of liquid oil containing a wide array of hydrocarbons, including alkanes, alkenes, and cyclic compounds.

The product distribution from pyrolysis is highly dependent on factors such as temperature, pressure, residence time, and the presence and type of catalyst. While the primary products are often linear and branched alkanes and alkenes, the complex series of reactions that occur can also lead to the formation of cyclic hydrocarbons like Cyclohexane, 2-butyl-1,1,3-trimethyl-.

Table 1: Typical Product Distribution from Polyolefin Pyrolysis

Product CategoryCarbon Number RangeCommon Examples
Gaseous FractionC1-C4Methane, Ethylene, Propylene (B89431), Butane
Liquid Fraction (Oil)C5-C20+Gasoline, Kerosene, Diesel range hydrocarbons
Solid Residue-Char, Coke

Analysis of Thermal Degradation Products from Hydrocarbon Polymers

The detailed analysis of the liquid fraction (pyrolysis oil) obtained from the thermal degradation of hydrocarbon polymers is crucial for understanding the formation of specific compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify the individual components of this complex mixture.

Studies on the pyrolysis of polyethylene have shown the formation of a series of n-alkanes, 1-alkenes, and dienes. Similarly, polypropylene pyrolysis yields a mixture rich in branched hydrocarbons. Within the C13 fraction of these pyrolysis oils, various isomers of alkanes and alkenes are present. Although the explicit identification of Cyclohexane, 2-butyl-1,1,3-trimethyl- is not always reported, its formation is mechanistically plausible through the cyclization of a C13 radical intermediate.

The thermal degradation of hydrocarbon polymers proceeds through a free-radical chain reaction mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: At high temperatures, the polymer chain undergoes homolytic cleavage of a carbon-carbon bond, generating two polymer radicals. This initial scission can occur at random points along the polymer backbone.

Propagation: The initially formed radicals can undergo a series of reactions that lead to the formation of smaller molecules. Key propagation steps include:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another polymer chain, creating a new radical on that chain.

β-Scission (Chain Fission): A radical can undergo cleavage of the C-C bond in the β-position to the radical center. This is a crucial step that leads to the shortening of the polymer chains and the formation of volatile products, including the C13 fragments that could lead to the target compound.

Termination: The chain reaction is terminated when two radicals combine or disproportionate to form stable, non-radical products.

The formation of Cyclohexane, 2-butyl-1,1,3-trimethyl- can be postulated to occur through an intramolecular cyclization of a specific C13 radical. This process, also known as a radical cyclization or "backbiting," involves the radical center at one end of a hydrocarbon chain attacking a carbon-carbon double bond or abstracting a hydrogen atom from another position within the same molecule to form a cyclic radical.

For the formation of the target compound, a plausible precursor would be a 13-carbon radical with a specific branching pattern that, upon cyclization, would yield the 2-butyl-1,1,3-trimethylcyclohexane structure. The formation of the six-membered ring is generally favored in such intramolecular radical reactions. Subsequent hydrogen abstraction by the cyclized radical from another molecule would then yield the final, stable cyclohexane derivative.

Table 2: Key Free Radical Reactions in Polymer Degradation

Reaction TypeDescriptionSignificance
Initiation Homolytic cleavage of C-C bonds in the polymer backbone.Generates initial free radicals to start the degradation process.
Hydrogen Abstraction A radical removes a hydrogen atom from a polymer chain.Propagates the radical chain reaction.
β-Scission Cleavage of a C-C bond beta to a radical center.Leads to chain scission and the formation of smaller molecules.
Intramolecular Cyclization A radical attacks another part of the same molecule to form a ring.A key step in the formation of cyclic hydrocarbons from linear radical precursors.
Termination Combination or disproportionation of two radicals.Ends the chain reaction, forming stable products.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like Cyclohexane (B81311), 2-butyl-1,1,3-trimethyl-. The complexity of its substituted cyclohexane ring, which can exist in various conformations, makes NMR particularly valuable. pressbooks.publibretexts.org

One-dimensional NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous, chemically similar protons and the potential for multiple stereoisomers. libretexts.org The signals for the 26 protons would likely appear in the upfield region, characteristic of alkanes. The butyl group protons and the three methyl groups would produce overlapping signals, typically between 0.8 and 1.8 ppm. modgraph.co.uk At room temperature, the rapid "chair flip" of the cyclohexane ring often averages the signals of axial and equatorial protons. youtube.com However, the bulky substituents may favor one conformation, leading to more distinct signals if the interconversion is slowed. pressbooks.pubmasterorganicchemistry.com

¹³C NMR: A ¹³C NMR spectrum offers a clearer picture due to a wider chemical shift range and less signal overlap. libretexts.org PubChem indicates the availability of a ¹³C NMR spectrum for Cyclohexane, 2-butyl-1,1,3-trimethyl-. nih.gov Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would be characteristic of a saturated hydrocarbon, providing direct evidence of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Butyl -CH₃~0.9~14
Cyclohexane -CH₃~0.8 - 1.2~15 - 30
Butyl & Ring -CH₂-~1.2 - 1.8~20 - 45
Ring -CH-~1.0 - 2.0~30 - 50
Quaternary Ring CN/A~30 - 40

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing proton-proton coupling networks. It would allow for the tracing of connectivities within the butyl group (e.g., from the terminal methyl protons through the adjacent methylene (B1212753) groups) and around the cyclohexane ring, helping to differentiate the otherwise crowded proton signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would be essential for definitively assigning which protons belong to which carbons in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the butyl group to its specific position on the cyclohexane ring and confirming the positions of the trimethyl substituents.

Mass Spectrometry (MS) in Molecular Fingerprinting and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The NIST Chemistry WebBook provides electron ionization mass spectrometry data for Cyclohexane, 2-butyl-1,1,3-trimethyl-. nist.gov

The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 182, confirming the molecular formula C₁₃H₂₆. nist.govnist.gov The fragmentation pattern is characteristic of substituted alkanes, involving the cleavage of C-C bonds to form stable carbocations. libretexts.orglibretexts.org

Key fragmentation pathways include:

Loss of the butyl group: A significant peak is observed at m/z 125, corresponding to the loss of a butyl radical (•C₄H₉, 57 mass units).

Loss of a methyl group: A peak at m/z 167 represents the loss of a methyl radical (•CH₃, 15 mass units). libretexts.org

Side-chain fragmentation: The fragmentation pattern of alkanes often contains clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org

Ring fragmentation: Cleavage of the cyclohexane ring can lead to various smaller fragments. The base peak, which is the most abundant ion, often results from a fragmentation that yields a particularly stable carbocation. For many substituted cyclohexanes, fragments such as [C₅H₉]⁺ (m/z 69) or [C₄H₉]⁺ (m/z 57) are prominent. libretexts.orgdocbrown.info

Table 2: Major Ions in the Mass Spectrum of Cyclohexane, 2-butyl-1,1,3-trimethyl-

m/zProposed Fragment IdentityComments
182[C₁₃H₂₆]⁺Molecular Ion (M⁺)
167[M - CH₃]⁺Loss of a methyl group
125[M - C₄H₉]⁺Loss of the butyl group
69[C₅H₉]⁺Common fragment from cyclohexane ring cleavage
57[C₄H₉]⁺Can be from butyl group or ring fragmentation; often a base peak
43[C₃H₇]⁺Propyl fragment

Data interpreted from general fragmentation patterns and NIST data. nist.govlibretexts.orgdocbrown.info

GC-MS is the method of choice for separating volatile compounds from a mixture and identifying them. researchgate.netscione.com Cyclohexane, 2-butyl-1,1,3-trimethyl- is well-suited for this analysis. nih.gov The gas chromatograph separates the compound from other components based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is identified by its unique mass spectrum. nih.gov

The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is a key piece of GC data. For this compound, experimental values on a semi-standard non-polar column have been reported as 1228, 1219.9, and 1228.2. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. docbrown.info As a saturated hydrocarbon, the IR spectrum of Cyclohexane, 2-butyl-1,1,3-trimethyl- is expected to be relatively simple, characterized primarily by C-H bond vibrations.

The main features of the IR spectrum would be:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of C-H stretching vibrations in sp³-hybridized carbons (i.e., alkanes). docbrown.info

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region correspond to the scissoring (bending) vibrations of CH₂ groups. Methyl (CH₃) groups typically show an asymmetrical bending vibration near 1450 cm⁻¹ and a symmetrical bending ("umbrella") mode near 1375 cm⁻¹. docbrown.info

The absence of significant absorption bands in other regions (e.g., 3200-3600 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O, or ~1650 cm⁻¹ for C=C) confirms the lack of hydroxyl, carbonyl, or alkene functional groups. docbrown.info

Table 3: Characteristic IR Absorption Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
-CH₂- Bend (Scissoring)~1465Medium
-CH₃ Bend (Asymmetric)~1450Medium
-CH₃ Bend (Symmetric)~1375Medium

The analysis of a compound in the gas or vapor phase can provide a more detailed IR spectrum, as intermolecular interactions that broaden absorption bands in liquid or solid samples are minimized. PubChem indicates that vapor phase IR spectra are available for Cyclohexane, 2-butyl-1,1,3-trimethyl-, which would allow for a more precise analysis of its vibrational modes. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Gas chromatography (GC) stands as a cornerstone technique for the separation and purity assessment of volatile and semi-volatile compounds like Cyclohexane, 2-butyl-1,1,3-trimethyl-. This analytical method is particularly well-suited for the analysis of complex hydrocarbon mixtures due to its high resolution, sensitivity, and reproducibility. In the context of hydrocarbon analysis, GC is instrumental in determining the composition of mixtures, identifying individual components, and quantifying their relative abundance to assess the purity of a specific compound. The fundamental principle of GC involves the partitioning of analytes between a stationary phase, typically a high-boiling liquid coated on the inside of a capillary column, and a mobile phase, which is an inert gas that carries the analytes through the column. Separation is achieved based on the differential affinities of the compounds for the stationary phase, leading to different retention times for each component.

The analysis of hydrocarbons, including substituted cyclohexanes like Cyclohexane, 2-butyl-1,1,3-trimethyl-, using gas chromatography relies on the careful selection of several key parameters to achieve optimal separation and detection. These parameters include the choice of the capillary column (stationary phase), the temperature program of the GC oven, the type of detector, and the carrier gas flow rate. For non-polar hydrocarbons, non-polar stationary phases are generally preferred as they separate compounds primarily based on their boiling points and, to some extent, their molecular shape.

Typical GC Parameters for Hydrocarbon Analysis:

ParameterTypical SettingPurpose
Column (Stationary Phase) Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-dimethylpolysiloxane)Separation based on boiling point and volatility.
Column Dimensions 30-60 m length, 0.25-0.32 mm internal diameter, 0.25-1.0 µm film thicknessLonger columns provide better resolution for complex mixtures.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Inlet Temperature 250-300 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split or SplitlessSplit mode is used for concentrated samples, while splitless is for trace analysis.
Oven Temperature Program Initial temp: 40-60 °C, Ramp: 5-15 °C/min, Final temp: 280-320 °COptimizes the separation of compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a linear response.
Detector Temperature 300-350 °CPrevents condensation of the analytes.

A crucial aspect of analyzing complex hydrocarbon mixtures containing numerous isomers is the use of temperature programming. alwsci.comchromatographytoday.com This technique involves gradually increasing the column temperature during the analysis. alwsci.com A well-designed temperature program allows for the efficient elution of a wide range of compounds, from the more volatile to the less volatile, within a single chromatographic run, thereby improving resolution and shortening the analysis time. alwsci.comnih.gov For a C13 hydrocarbon like Cyclohexane, 2-butyl-1,1,3-trimethyl-, a typical temperature program would start at a relatively low temperature to separate any lighter components and then ramp up to a higher temperature to elute the target compound and any other heavier components. nih.gov

The retention behavior of a compound is a key identifier in gas chromatography. The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in comparing data across different instruments and laboratories. For Cyclohexane, 2-butyl-1,1,3-trimethyl-, experimental Kovats retention index data is available on semi-standard non-polar columns.

Kovats Retention Index for Cyclohexane, 2-butyl-1,1,3-trimethyl-

Stationary Phase TypeReported Kovats Retention Index (RI)
Semi-standard non-polar1219.9, 1228, 1228.2

Data sourced from the NIST Mass Spectrometry Data Center.

This data is invaluable for the tentative identification of Cyclohexane, 2-butyl-1,1,3-trimethyl- in a complex hydrocarbon mixture by comparing the experimentally determined retention index with these published values. The purity of a sample of Cyclohexane, 2-butyl-1,1,3-trimethyl- can be assessed by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks would indicate impurities, and their individual concentrations can be quantified using appropriate calibration standards.

Conformational Analysis and Stereochemical Dynamics

Fundamental Conformations of the Cyclohexane (B81311) Ring System

The inherent flexibility of the cyclohexane ring allows it to adopt several non-planar conformations to minimize ring strain, which is a combination of angle strain and torsional strain. pressbooks.publibretexts.org The most stable of these is the chair conformation, in which all carbon-carbon bond angles are approximately 109.5°, effectively eliminating angle strain, and all adjacent hydrogens are in a staggered arrangement, minimizing torsional strain. pressbooks.pub

Equilibrium Between Chair, Boat, and Twist-Boat Conformations

While the chair conformation is the most stable, other conformations are accessible and play a crucial role in the dynamic equilibrium of the cyclohexane ring. wikipedia.orgbyjus.com The boat conformation, for instance, is significantly less stable due to two primary factors: steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions, and torsional strain from eclipsing interactions of hydrogens along the sides of the "boat". youtube.comlibretexts.orgdavuniversity.org

To alleviate some of this strain, the boat conformation can twist, leading to the twist-boat (or skew-boat) conformation. youtube.comlibretexts.org The twist-boat is more stable than the true boat conformation because the flagpole interaction is reduced, and the C-H bonds are more staggered. libretexts.orgdavuniversity.org However, it remains less stable than the chair conformation. wikipedia.org At room temperature, the vast majority of cyclohexane molecules exist in the chair conformation, with only a very small percentage populating the twist-boat conformation. byjus.com The boat conformation itself is not a stable intermediate but rather a transition state between twist-boat forms. wikipedia.orgyoutube.com

The dynamic interconversion between the two possible chair conformations, known as a "ring flip," proceeds through these higher-energy conformations. byjus.comlibretexts.org

Energetic Landscape of Conformational Interconversions

The transition from one chair conformation to the other involves overcoming a significant energy barrier. pressbooks.pub The process begins with one end of the chair flipping up to form a half-chair conformation, which is the highest energy point in the interconversion, approximately 10 kcal/mol higher in energy than the chair. masterorganicchemistry.com From the half-chair, the ring passes through the twist-boat and boat conformations to reach the opposing chair form. libretexts.orgmasterorganicchemistry.com

The relative energies of the principal conformations of cyclohexane generally follow this trend: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org The energy barrier for the chair-to-chair interconversion is low enough that at room temperature, the process is rapid, with millions of interconversions occurring per second. pressbooks.pub

ConformationRelative Energy (kcal/mol)Relative Stability
Chair0Most Stable
Twist-Boat~5.5Less Stable
Boat~6.9Less Stable
Half-Chair~10.8Least Stable

Steric and Electronic Influences on Conformation in Multi-substituted Systems

The presence of substituents on the cyclohexane ring dramatically influences the conformational equilibrium. libretexts.orglibretexts.org In "Cyclohexane, 2-butyl-1,1,3-trimethyl-", the four alkyl groups—two methyl groups on C1, one methyl group on C3, and a butyl group on C2—create a complex network of steric interactions that determine the preferred chair conformation.

Analysis of 1,3-Diaxial Interactions and Strain

A primary factor governing the stability of substituted cyclohexanes is the presence of 1,3-diaxial interactions. libretexts.orglibretexts.org These are steric repulsions between an axial substituent and the other two axial substituents on the same side of the ring, located on carbons three positions away. libretexts.orgquimicaorganica.org These interactions are energetically unfavorable and destabilize the conformation in which they occur. libretexts.org Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions to avoid this strain. libretexts.orglibretexts.org

The energetic cost of placing a substituent in an axial position is known as its "A-value." Larger groups have larger A-values, indicating a stronger preference for the equatorial position. oregonstate.edu For the substituents in the target molecule, the butyl group is significantly bulkier than the methyl groups and will therefore have the strongest preference for an equatorial orientation.

SubstituentA-value (kcal/mol)
Methyl~1.7
Ethyl~1.75
Isopropyl~2.15
tert-Butyl~5.0
n-Butyl~1.8

Impact of Alkyl Branching on Conformational Preferences

The most stable conformation will seek to place the largest group, the butyl group, in an equatorial position. libretexts.orglibretexts.org Following this, the remaining substituents will adopt positions that minimize the remaining steric interactions. A detailed analysis would require comparing the two possible chair conformations for each stereoisomer of the molecule and summing the energetic penalties of all gauche and 1,3-diaxial interactions. The conformation with the lowest total strain energy will be the most populated at equilibrium. The presence of the gem-dimethyl group at the 1-position introduces significant steric constraints, and its interaction with the adjacent butyl group at C2 and the methyl group at C3 will be a dominant factor in determining the molecule's preferred shape.

Computational and Theoretical Modeling of Conformational Isomerism

Due to the complexity of the steric interactions in polysubstituted cyclohexanes like "Cyclohexane, 2-butyl-1,1,3-trimethyl-", computational and theoretical modeling have become indispensable tools for a quantitative understanding of their conformational preferences. scispace.comsapub.orgresearchgate.net Methods such as molecular mechanics and quantum chemical calculations (ab initio and density functional theory) can be employed to determine the structures and relative energies of different conformers. ic.ac.ukresearchgate.netnih.gov

These computational approaches allow for the optimization of the geometry of each possible chair, twist-boat, and boat conformation, providing a detailed picture of the energetic landscape. ic.ac.uknih.gov For a molecule with multiple substituents, these methods can calculate the strain energies associated with various 1,3-diaxial and gauche interactions, providing a more precise prediction of the equilibrium distribution of conformers than can be achieved through simple qualitative analysis. scispace.comsapub.org For instance, computational chemistry programs like Avogadro can be used to construct and optimize the structures of substituted cyclohexanes to determine their lowest energy conformations. scispace.comsapub.org These theoretical studies are crucial for understanding the subtle balance of forces that dictates the three-dimensional structure and, consequently, the chemical behavior of complex molecules.

Quantum Chemical Calculations for Conformational Energies and Barriers

Quantum chemical calculations offer a robust theoretical framework for investigating the conformational landscape of molecules like 2-butyl-1,1,3-trimethylcyclohexane. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.

DFT methods, such as B3LYP and M06-2X, are frequently employed to calculate the energies of substituted cyclohexanes. rsc.orgacs.org For monosubstituted cyclohexanes, the energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position is known as the A-value. github.io These calculations have shown that conformers with bulky substituents in the equatorial position are generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

In the case of 2-butyl-1,1,3-trimethylcyclohexane, the chair conformer with the bulky butyl group in an equatorial position is expected to be significantly more stable. High-level ab initio calculations, such as CCSD(T), can provide benchmark data for conformational energies. For instance, in n-butane, CCSD(T)/cc-pVTZ//MP2/6-311G(2df,p) calculations have been used to determine gauche and rotational barrier energies with high accuracy. acs.org Such methods can be applied to dissect the energetic contributions of the butyl group's rotation in 2-butyl-1,1,3-trimethylcyclohexane.

The rotational barrier of the butyl group is another critical aspect of its stereochemical dynamics. Quantum chemical calculations can model the potential energy surface as a function of the dihedral angles within the butyl chain. For n-alkanes, these calculations have revealed that the energy barrier for rotation around C-C bonds is typically in the range of 3 to 5 kcal/mol. acs.org For the C-C bond connecting the butyl group to the cyclohexane ring, similar rotational barriers are expected, influenced by the steric hindrance imposed by the adjacent trimethyl-substituted carbon.

Table 1: Calculated Conformational Energies (A-values) for Common Alkyl Substituents on Cyclohexane

SubstituentMethodCalculated A-value (kcal/mol)Experimental A-value (kcal/mol)
MethylMP2/6-31G(d)//6-31G(d)1.961.70
EthylMP2/6-31G(d)//6-31G(d)1.801.75
IsopropylMP2/6-31G(d)//6-31G(d)1.602.15
tert-ButylMP2/6-31G(d)//6-31G(d)5.45>4.5

This table is generated based on data from analogous systems to illustrate the application of quantum chemical calculations. Specific calculations for 2-butyl-1,1,3-trimethylcyclohexane are not available in the cited literature. researchgate.net

Table 2: Calculated Rotational Barriers for n-Butane

BarrierMethodCalculated Energy (kcal/mol)
t -> gCCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)3.31
cisCCSD(T)/cc-pVTZ//MP2/6-311G(2df,p)5.48

This table provides reference values for C-C bond rotation barriers from n-butane, which can be considered as a model for the butyl group's internal rotations. acs.org

Empirical Force Field Methodologies in Conformational Exploration

Empirical force field methods, also known as molecular mechanics (MM), provide a computationally efficient alternative for exploring the conformational space of large molecules. acs.org These methods rely on a set of parameters to describe the potential energy of a molecule as a function of its atomic coordinates. Force fields like AMBER, MMFF (Merck Molecular Force Field), and OPLS are widely used for the conformational analysis of organic molecules. nsf.govbath.ac.uk

The conformational search for 2-butyl-1,1,3-trimethylcyclohexane using force fields would involve systematically rotating the flexible bonds, particularly those in the butyl group and the bond connecting it to the cyclohexane ring, to generate a multitude of possible conformations. Each of these conformations is then subjected to energy minimization to identify stable low-energy structures.

The accuracy of force field methods is highly dependent on the quality of their parameterization for the specific molecular features present. researchgate.net For alkanes and cycloalkanes, these force fields are generally well-parameterized and can reliably predict the geometries and relative energies of different conformers. nih.gov For instance, the MMFF94 force field has demonstrated good performance in calculating conformational energy differences. bath.ac.uk

A key advantage of empirical force field methodologies is their ability to perform molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic behavior of 2-butyl-1,1,3-trimethylcyclohexane, including the rates of ring flipping and the rotational dynamics of the butyl substituent. However, it is important to note that the accuracy of these simulations is directly tied to the underlying force field's quality. nih.gov While computationally less demanding than quantum chemical calculations, force field methods may not always accurately reproduce the subtle electronic effects that can influence conformational preferences. acs.org Therefore, a common approach is to use force fields for an initial broad conformational search, followed by higher-level quantum chemical calculations for refining the energies of the most stable conformers. bath.ac.uk

Table 3: Comparison of Common Empirical Force Fields for Conformational Analysis

Force Field FamilyKey FeaturesTypical Applications
AMBER (Assisted Model Building with Energy Refinement)Widely used for biomolecules, with general force fields like GAFF for small organic molecules.Molecular dynamics simulations of proteins and nucleic acids; conformational analysis of drug-like molecules. nsf.gov
MMFF (Merck Molecular Force Field)Designed for a broad range of organic and medicinal chemistry applications; MMFF94 is a notable version.Conformational searching and energy calculations for drug discovery and development. bath.ac.uknih.gov
OPLS (Optimized Potentials for Liquid Simulations)Parameterized to reproduce properties of liquids, making it suitable for condensed-phase simulations.Simulations of organic liquids and solutions; protein folding and binding studies. nsf.gov

This table provides a general overview of commonly used force fields and their applications in conformational analysis.

Chemical Reactivity and Mechanistic Pathways

Oxidation Reactions of the Cyclohexane (B81311) Core

The oxidation of the cyclohexane ring in 2-butyl-1,1,3-trimethylcyclohexane is a key transformation that can lead to a variety of functionalized products. The presence of tertiary, secondary, and primary carbon-hydrogen bonds within the molecule provides multiple sites for oxidative attack.

The oxidation of cycloalkanes to ketones and subsequently to carboxylic acids is a well-established industrial process, often proceeding through a free-radical mechanism. In the case of 2-butyl-1,1,3-trimethylcyclohexane, the initial oxidation would likely occur at the more susceptible tertiary C-H bonds, although steric hindrance might influence the regioselectivity.

The general mechanism for the oxidation of a cyclohexane derivative involves the formation of a cyclohexyl radical, which then reacts with oxygen to form a hydroperoxide. This hydroperoxide can then decompose to yield a ketone. For 2-butyl-1,1,3-trimethylcyclohexane, oxidation could potentially lead to the formation of several isomeric ketones.

Further oxidation of the resulting ketones can lead to ring-opening and the formation of dicarboxylic acids. This process typically involves strong oxidizing agents and harsh reaction conditions. The specific carboxylic acids formed would depend on the position of the initial ketone functionality on the substituted cyclohexane ring.

Table 1: Potential Oxidation Products of Cyclohexane, 2-butyl-1,1,3-trimethyl-

Reactant Oxidizing Agent Potential Ketone Products Potential Carboxylic Acid Products (Post Ring-Opening)

Note: The precise structures of the products would depend on the specific site of oxidation, which is influenced by both electronic and steric factors.

Reduction Processes

Reduction reactions of the cyclohexane core are less common as it is already a saturated system. However, if any unsaturation were present in a precursor molecule, catalytic hydrogenation would be a crucial step in the synthesis of 2-butyl-1,1,3-trimethylcyclohexane.

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated cyclic compounds. The choice of catalyst and reaction conditions plays a critical role in the efficiency and stereoselectivity of the reduction.

For the synthesis of a polysubstituted cyclohexane like 2-butyl-1,1,3-trimethylcyclohexane from an unsaturated precursor (e.g., a cyclohexene (B86901) derivative), heterogeneous catalysts are commonly employed.

Table 2: Common Catalysts for Cyclohexane Ring Saturation

Catalyst Typical Support Operating Temperature Operating Pressure
Platinum (Pt) Carbon (C), Alumina (Al₂O₃) Room to moderate temperatures Low to moderate pressures
Palladium (Pd) Carbon (C), Calcium Carbonate (CaCO₃) Room to moderate temperatures Low to moderate pressures
Nickel (Ni) Raney Nickel Higher temperatures Higher pressures
Rhodium (Rh) Alumina (Al₂O₃) Room temperature Low pressure

The stereochemistry of the hydrogenation is typically syn-addition, where both hydrogen atoms add to the same face of the double bond. The direction of hydrogen addition is often influenced by the steric hindrance of existing substituents, with the hydrogen atoms preferentially adding to the less hindered face of the molecule.

Substitution Reactions

Substitution reactions on the cyclohexane ring of 2-butyl-1,1,3-trimethylcyclohexane, particularly halogenation, are governed by the principles of free-radical chain reactions.

Free-radical halogenation of alkanes is a non-selective process, but the relative reactivity of different types of C-H bonds (tertiary > secondary > primary) provides a degree of regioselectivity. In 2-butyl-1,1,3-trimethylcyclohexane, the tertiary C-H bond at the C-3 position would be the most reactive site for hydrogen abstraction by a halogen radical. However, the steric bulk of the surrounding methyl and butyl groups could direct the halogen to attack less hindered secondary positions.

The stereoselectivity of the halogenation is generally low in free-radical reactions. If a new stereocenter is formed, a racemic mixture of enantiomers is typically expected. The intermediate alkyl radical is often planar or rapidly inverting, allowing for the halogen to attack from either face with nearly equal probability.

Table 3: Relative Reactivity of C-H Bonds in Free-Radical Chlorination and Bromination at Room Temperature

Type of C-H Bond Relative Reactivity (Chlorination) Relative Reactivity (Bromination)
Primary (1°) 1 1
Secondary (2°) 3-5 80-100

As shown in the table, bromination is significantly more selective than chlorination for attacking the most substituted carbon. Therefore, bromination of 2-butyl-1,1,3-trimethylcyclohexane would be expected to show a higher preference for substitution at the tertiary C-3 position, steric factors permitting.

Kinetic Modeling of Complex Reaction Systems

Key parameters in these models include reaction rate constants, activation energies, and thermodynamic data for all species involved. These parameters are often determined from a combination of experimental data and theoretical calculations. A detailed kinetic model for cyclohexane oxidation has been developed and validated against experimental data from various reactors. nih.govacs.orgosti.govresearchgate.net

The development of a specific kinetic model for 2-butyl-1,1,3-trimethylcyclohexane would require a systematic study of its oxidation under a range of conditions and the determination of the rate constants for the key elementary reactions involving this specific molecule. Such a model would be crucial for optimizing industrial processes and understanding the combustion behavior of fuels containing this compound.

Table 4: List of Compounds Mentioned

Compound Name
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Butyl-trimethyl-cyclohexanones
Substituted adipic acids
Cyclohexane
Cyclohexene
Platinum
Palladium
Nickel
Rhodium

Development of Detailed Chemical Kinetic Mechanisms for Cycloalkanes

The combustion and pyrolysis chemistry of cycloalkanes are modeled through detailed chemical kinetic mechanisms. These models are typically developed in a hierarchical, "bottom-up" fashion, starting with a core mechanism for small molecules like H₂/O₂ and C1 species, and progressively adding larger molecules and reaction classes. princeton.edu For instance, kinetic models for larger cycloalkanes and practical fuels build upon an understanding of the combustion chemistry of simpler structures like methylcyclohexane, which is often used as a representative cycloalkane component in fuel surrogates. researchgate.net

Comprehensive models, such as JetSurF 2.0, have been developed to describe the high-temperature oxidation of n-alkanes, cyclohexane, and various alkyl-substituted cyclohexanes, including methyl-, ethyl-, n-propyl-, and n-butyl-cyclohexane. princeton.edu The development of these mechanisms involves both experimental studies and theoretical calculations to determine thermochemical data (like enthalpy of formation) and kinetic data for elementary reactions. arxiv.org Validating these models requires a wide array of experimental data from sources like shock tubes, rapid compression machines, jet-stirred reactors, and flame studies. princeton.eduresearchgate.net

Investigation of Low and High Temperature Reaction Pathways

The reaction pathways for cycloalkanes vary significantly with temperature.

Low-Temperature Pathways: At lower temperatures (below approximately 900 K), the oxidation of alkanes is initiated by the abstraction of a hydrogen atom, which produces an alkyl radical (R•). nih.gov This radical then reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (ROO•). nih.govnih.gov The subsequent reactions of this peroxy radical are critical. It can undergo internal hydrogen migration to form a hydroperoxyalkyl radical (•QOOH). nih.gov The •QOOH radical can then add a second O₂ molecule, leading to the formation of a hydroperoxyl-alkyl-peroxyl radical (•OOQOOH). nih.gov Reactions involving •OOQOOH are crucial for the low-temperature combustion of hydrocarbons and can lead to chain-branching, a key feature of autoignition. nih.govresearchgate.net The concerted elimination of a hydroperoxyl radical (HO₂•) from •OOQOOH is a significant chain propagation pathway. nih.gov

High-Temperature Pathways: At high temperatures (typically above 1000 K), the dominant reaction mechanism shifts towards thermal decomposition (pyrolysis). proquest.com For cyclohexane, the primary initiation step is the fission of a C-C bond in the ring, which forms a 1,6-hexyl diradical. rsc.orgrsc.org This diradical can then undergo several reactions:

Isomerization to form 1-hexene (B165129). princeton.edursc.org

Decomposition into smaller radical species. rsc.orgrsc.org

Sequential elimination of hydrogen molecules to produce benzene (B151609). rsc.orgrsc.org

Key products from the high-temperature pyrolysis of cyclohexane include ethylene, 1,3-butadiene, and cyclohexene. proquest.com The presence of alkyl substituents, such as in Cyclohexane, 2-butyl-1,1,3-trimethyl-, introduces additional reaction pathways, including the cleavage of bonds on the side chains and more complex isomerization routes.

Thermal Decomposition and Runaway Reaction Mechanisms

Organic compounds, particularly those with complex structures or containing weaker bonds like peroxides, can undergo energetic thermal decomposition. If the heat generated by these exothermic reactions is not dissipated, it can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction or explosion. researchgate.net

Experimental and Theoretical Investigations of Thermal Stability

The thermal stability of cycloalkanes and their derivatives is investigated through a combination of experimental techniques and theoretical calculations. Experiments using shock tubes and flow reactors allow researchers to study pyrolysis at high temperatures (1000 to 1600 K) and short reaction times. princeton.eduproquest.com Techniques like gas chromatography and mass spectrometry are used to identify the decomposition products. proquest.comrsc.org For example, studies on cyclohexane pyrolysis have shown that 1-hexene is formed at the lowest temperatures, indicating it is a dominant initial decomposition product. researchgate.net

Calorimetry methods, such as Differential Scanning Calorimetry (DSC) and Adiabatic Accelerating Calorimetry (ARC), are used to measure thermokinetic parameters like the onset temperature of decomposition and the total heat released. researchgate.net These experiments are crucial for assessing the potential for runaway reactions.

Theoretical quantum chemical calculations are used to map potential energy surfaces, calculate bond dissociation energies (BDEs), and determine the transition state structures for various reaction pathways. arxiv.orgresearchgate.net These calculations provide mechanistic insights that can be difficult to obtain experimentally. For instance, calculations have confirmed that the ring-opening of cyclohexane proceeds via a biradical mechanism. arxiv.org

Methodology Focus of Investigation Key Findings
Shock Tube Pyrolysis High-temperature decomposition pathwaysIdentifies major products like ethylene, 1,3-butadiene, and cyclohexene from cyclohexane decomposition. proquest.com
Flash Pyrolysis with Mass Spectrometry Initial unimolecular decomposition mechanismConfirms C-C bond fission to a 1,6-hexyl diradical as the major initiation step for cyclohexane. rsc.orgrsc.org
Adiabatic Calorimetry Thermal runaway potential of peroxidesDetermines thermokinetic constants and potential for explosion hazards in compounds like TMCH. researchgate.net
Quantum Chemistry Calculations Reaction barriers and bond energiesElucidates reaction mechanisms, such as the biradical pathway for cycloalkane ring-opening. arxiv.org

Environmental Behavior and Biogeochemical Transformations

Biodegradation Pathways and Recalcitrance

The intricate structure of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" significantly influences its susceptibility to microbial degradation. Its degradation is generally slower compared to linear alkanes due to its cyclic nature and branched alkyl substituents.

"Cyclohexane, 2-butyl-1,1,3-trimethyl-" exhibits considerable resistance to microbial breakdown, particularly under anaerobic conditions. While aerobic degradation pathways are more effective, the rate is still hindered by the compound's structure. enviro.wiki The presence of multiple methyl groups and a butyl group on the cyclohexane (B81311) ring creates steric hindrance, making it difficult for microbial enzymes to access the hydrocarbon core.

Under aerobic conditions, microorganisms capable of degrading hydrocarbons are widespread. researchgate.net However, the degradation of highly branched and cyclic alkanes is often slower than that of their linear counterparts. researchgate.net In anaerobic environments, such as deep sediments and anoxic aquifers, the degradation of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" is even more limited. Anaerobic degradation of alkanes is a thermodynamically challenging process and is typically carried out by specialized microorganisms under specific electron-accepting conditions, such as sulfate-reducing or methanogenic conditions. oup.com The complex structure of this compound makes it a less favorable substrate for these anaerobic pathways. usgs.gov

Table 1: General Comparison of Alkane Biodegradability

Alkane Type Aerobic Biodegradation Rate Anaerobic Biodegradation Rate Key Factors Influencing Degradation
Linear Alkanes (n-alkanes) Relatively Rapid Slower than aerobic, but occurs Chain length, presence of terminal methyl groups for initial oxidation. researchgate.net
Branched Alkanes Slower than linear alkanes Significantly Slower Degree and position of branching, steric hindrance. nih.gov

| Cyclic Alkanes (e.g., Cyclohexane, 2-butyl-1,1,3-trimethyl-) | Slow | Very Slow to Negligible | Ring structure, alkyl substituents, steric hindrance. enviro.wikiusgs.gov |

The microbial transformation of alkylcyclohexanes like "Cyclohexane, 2-butyl-1,1,3-trimethyl-" primarily occurs through aerobic pathways initiated by monooxygenase enzymes. frontiersin.orgethz.ch These enzymes introduce an oxygen atom into the molecule, which is a critical first step in breaking it down.

The primary mechanisms of biotransformation include:

Hydroxylation of the Cyclohexane Ring: Monooxygenases can attack the cyclohexane ring, introducing a hydroxyl group. This is often followed by further oxidation to a ketone. researchgate.netnih.gov

Oxidation of the Alkyl Side Chain: The butyl and methyl side chains can also be targeted by microbial enzymes. This typically involves terminal oxidation of a methyl group to a carboxylic acid, followed by β-oxidation, which shortens the alkyl chain. nih.govresearchgate.net

Subterminal Oxidation: In some cases, oxidation can occur at a subterminal position on the alkyl chain, leading to the formation of secondary alcohols and ketones. frontiersin.orgnih.gov

Under anaerobic conditions, the initial activation of the alkane is different and may involve mechanisms like addition to fumarate. However, these pathways are less effective for highly branched cycloalkanes.

The molecular structure of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" is the primary determinant of its slow biodegradation rate. Several structural features contribute to its recalcitrance:

Cyclic Structure: The cyclohexane ring is more resistant to degradation than a linear alkane chain of the same carbon number.

Branching: The presence of the butyl and multiple trimethyl groups creates significant steric hindrance, which can block the active sites of degradative enzymes. researchgate.netnih.gov Highly branched alkanes are known to be more persistent in the environment. nih.gov

Quaternary Carbon Atoms: The presence of a quaternary carbon atom (a carbon atom bonded to four other carbon atoms) at the C1 position of the cyclohexane ring further increases the molecule's resistance to degradation.

The combination of these structural features makes "Cyclohexane, 2-butyl-1,1,3-trimethyl-" a persistent organic pollutant in many environments.

Environmental Fate and Distribution Dynamics

The environmental behavior of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" is largely governed by its high hydrophobicity and low water solubility. These properties influence its partitioning between different environmental compartments and its potential for long-range transport.

"Cyclohexane, 2-butyl-1,1,3-trimethyl-" is a hydrophobic, or "water-fearing," molecule. nih.gov This means it has a strong tendency to move from water to less polar environments. As a result, when released into the environment, it will preferentially partition to:

Soils and Sediments: The organic matter in soils and sediments provides a nonpolar environment where hydrophobic compounds can accumulate. nih.govmdpi.com

Biota (Bioaccumulation): Due to its lipophilic ("fat-loving") nature, "Cyclohexane, 2-butyl-1,1,3-trimethyl-" can accumulate in the fatty tissues of living organisms. rivm.nlnih.govresearchgate.net This process, known as bioaccumulation, can lead to increasing concentrations of the compound at higher trophic levels in the food web.

The strong partitioning of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" to soils, sediments, and biota reduces its concentration in the water column, but also contributes to its long-term persistence in the environment. nih.gov Once sequestered in these compartments, it is less available for microbial degradation and can remain for extended periods.

Its potential for long-range transport is primarily through the atmosphere. Although it is a relatively large molecule, it can volatilize from contaminated surfaces and be transported by air currents. However, its strong adsorption to particulate matter can also facilitate its transport over long distances. nih.gov The ultimate fate of "Cyclohexane, 2-butyl-1,1,3-trimethyl-" in the environment is a slow degradation process, with a significant portion remaining sequestered in soils, sediments, and biota for long periods.

Applications as Environmental Bioremediation Markers

While specific research singling out Cyclohexane, 2-butyl-1,1,3-trimethyl- as a distinct environmental bioremediation marker is not extensively documented, its role can be understood within the broader context of alkylated cyclohexanes in environmental geochemistry. These compounds are significant components of crude oil and various refinery products, such as diesel fuel. Their distribution patterns serve as valuable chemical fingerprints for identifying and tracking petroleum contamination in the environment. usgs.gov

The primary application of alkylated cyclohexanes, including compounds like 2-butyl-1,1,3-trimethyl-cyclohexane, in bioremediation studies is to monitor the natural attenuation and microbially-induced degradation of petroleum hydrocarbons. usgs.gov Bioremediation leverages the ability of microorganisms to break down environmental pollutants. By analyzing the changes in the concentration and distribution of specific, recalcitrant hydrocarbon molecules—known as biomarkers—scientists can assess the extent of biodegradation.

These shifts in the distribution of alkylated cyclohexanes provide a clear marker for anaerobic degradation processes, which are crucial for the bioremediation of contaminated subsurface environments where oxygen is limited. The table below illustrates the observed changes in alkylated cyclohexane distribution during anaerobic biodegradation, based on studies of oil spills. usgs.govtandfonline.com

Table 1: Changes in Alkylated Cyclohexane Distribution During Anaerobic Biodegradation

Parameter Observation During Anaerobic Degradation Implication for Bioremediation Assessment
Homolog Distribution Consistent loss from the high molecular weight end. usgs.govtandfonline.com Indicates active microbial degradation rather than physical weathering.
Concentration of Low Molecular Weight Homologs Measurable increase in relative concentrations. usgs.govtandfonline.com Serves as a positive indicator of the progress of bioremediation.
Homolog Maximum Gradual lowering in the carbon number of the most abundant homolog. usgs.govtandfonline.com Allows for the tracking of the extent and timeline of degradation.

| Total Homolog Range | Gradual decrease from the high molecular weight end. usgs.govtandfonline.com | Provides evidence of the ongoing breakdown of complex hydrocarbons. |

Advanced Applications and Research Contexts

Utility in Organic Synthesis and Reagent Development

The development and synthesis of Cyclohexane (B81311), 2-butyl-1,1,3-trimethyl- involve established organic chemistry principles, highlighting its role as a target molecule in synthetic design. While not widely utilized as a common reagent itself, its preparation showcases several synthetic strategies applicable to complex cycloalkanes.

One primary method for its synthesis is the alkylation of cyclohexane derivatives. evitachem.com This approach typically involves reacting a precursor like 1,3-dimethylcyclohexane (B1346967) with a butyl halide (e.g., butyl bromide) in the presence of a strong base. evitachem.com Such reactions are fundamental in constructing carbon-carbon bonds and assembling complex aliphatic structures.

Alternative routes, such as specific isomerization and acid-catalyzed methods, have also been explored to achieve the desired molecular architecture. The choice of synthetic pathway can influence yield, purity, and scalability, which are critical factors in reagent and chemical development. The challenges in its synthesis, including stereochemical control and the formation of regioisomers, make it an interesting case study for advanced organic synthesis.

Comparison of Synthetic Routes for Cyclohexane, 2-butyl-1,1,3-trimethyl-
MethodTypical YieldCatalyst/Reagent CostScalabilityReported Purity
Isomerization Route76%ModerateHigh98%
Acid-Catalyzed Route68%HighModerate95%
Natural Extraction&lt;0.1%LowLimited90-95%

Role in Polymer Science and Materials Degradation Studies

The thermal degradation and pyrolysis of widely used polymers like polyethylene (B3416737) and polypropylene (B1209903) generate a complex mixture of smaller hydrocarbon molecules. The identification of these products is crucial for understanding degradation mechanisms and developing recycling technologies.

The thermal degradation of polyethylene (PE) proceeds through a free-radical mechanism, leading to the formation of a wide array of hydrocarbons. inchem.org Extensive analysis of PE processing fumes and pyrolysis products has identified compounds ranging from simple alkanes and alkenes to their oxygenated derivatives. inchem.org However, a review of scientific literature focusing on the characterization of PE degradation products does not specifically list Cyclohexane, 2-butyl-1,1,3-trimethyl- as an identified compound. inchem.orgresearchgate.net

Pyrolysis of polypropylene (PP) also yields a diverse range of aliphatic hydrocarbons, with products often related to the repeating propylene (B89431) monomer unit, such as dimers and trimers. mmscience.eu Analysis of PP pyrolysis products has identified various cyclic alkanes, including substituted trimethyl-cyclohexanes like 1,3,5-trimethyl-cyclohexane. researchgate.net Despite the characterization of structurally related molecules, Cyclohexane, 2-butyl-1,1,3-trimethyl- is not specifically mentioned as a product in the reviewed studies on polypropylene pyrolysis. mmscience.euresearchgate.net

Comparative Studies with Related Alicyclic and Aromatic Systems

Comparative analysis is a cornerstone of chemical research, providing essential context for understanding the behavior of a specific molecule. By comparing Cyclohexane, 2-butyl-1,1,3-trimethyl- with other cyclic compounds, its unique structural and physicochemical properties can be more clearly elucidated. This section explores its relationship with other alicyclic systems, focusing on conformational and thermochemical properties, and contrasts its characteristics with those of aromatic systems, highlighting fundamental differences in structure, flexibility, and intermolecular forces.

Comparison with Related Alicyclic Systems

The properties of Cyclohexane, 2-butyl-1,1,3-trimethyl- are best understood by placing it within the broader family of substituted cyclohexanes. Its behavior is governed by the principles of conformational analysis, steric hindrance, and the influence of its specific substitution pattern.

Conformational Preferences and Steric Strain

Like all substituted cyclohexanes, the 2-butyl-1,1,3-trimethyl- derivative exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The stability of a given conformer is dictated by the steric strain introduced by its substituents, particularly the energetic penalty of placing bulky groups in axial positions. This strain, primarily due to 1,3-diaxial interactions, is quantified by "A-values," which represent the free energy difference between placing a substituent in an equatorial versus an axial position. openochem.orgmasterorganicchemistry.com

For Cyclohexane, 2-butyl-1,1,3-trimethyl-, the substitution is complex. The C1 position is disubstituted with two methyl groups, meaning one must be axial and the other equatorial. libretexts.org The C3 methyl group and the C2 butyl group will strongly prefer equatorial positions to minimize steric clashes with other axial hydrogens and substituents. The t-butyl group, with one of the largest A-values, is known to effectively "lock" the cyclohexane ring in a conformation where it occupies an equatorial position. openochem.orgmasterorganicchemistry.com While the butyl group in the target molecule is less bulky than a t-butyl group, its significant steric requirement ensures a strong preference for the equatorial orientation to avoid destabilizing gauche and 1,3-diaxial interactions. openochem.org

The following table presents the A-values for substituents relevant to this comparison, illustrating the energetic cost of placing them in an axial position.

Table 1: Conformational Preferences (A-Values) of Common Cyclohexane Substituents

Substituent-ΔG° (kcal/mol) (Equatorial vs. Axial)
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~4.9
-OH (Hydroxyl)0.87
-Br (Bromo)0.43

Data sourced from various conformational analysis studies. masterorganicchemistry.com The A-value corresponds to the Gibbs free energy change (ΔG°) for the equilibrium from the axial to the equatorial conformer. A larger value indicates a stronger preference for the equatorial position.

Thermal Stability and Decomposition

The thermal stability of cycloalkanes is related to their ring strain and the strength of their C-C bonds. Cyclohexane itself has the lowest ring strain among simple cycloalkanes, making it a relatively stable scaffold. libretexts.org The thermal decomposition of substituted cyclohexanes typically initiates via C-C bond fission, leading to the formation of diradicals which can then isomerize or fragment further. rsc.org For instance, studies on tert-butylcyclohexane (B1196954) show that decomposition pathways are influenced by the bulky substituent. acs.org In the case of Cyclohexane, 2-butyl-1,1,3-trimethyl-, the heavily substituted nature of the ring would likely influence its decomposition mechanism. The C1-C2 bond, being tetrasubstituted on one side and disubstituted on the other, is a potential site for initial cleavage due to steric strain and the formation of a stable tertiary radical. Research on other highly substituted peroxided cyclohexanes, such as 1,1-di-tert-butyl peroxy-3,3,5-trimethyl cyclohexane, has highlighted the potential for complex thermal runaway reactions, indicating that high degrees of substitution can significantly impact thermal stability. researchgate.net

Comparison with Aromatic Systems

Contrasting Cyclohexane, 2-butyl-1,1,3-trimethyl- with an aromatic analogue like butylbenzene (B1677000) reveals fundamental differences in molecular structure, reactivity, and non-covalent interactions.

Molecular Geometry and Flexibility

The most striking difference lies in their geometry. The cyclohexane ring is a three-dimensional, flexible structure that undergoes rapid ring-flipping between two chair conformations. openochem.org In contrast, the benzene (B151609) ring of an aromatic compound is a planar, rigid hexagon due to the sp² hybridization of its carbon atoms and the delocalized π-electron system. This structural rigidity prevents the conformational isomerism seen in alicyclic systems.

Intermolecular Interactions

The nature of intermolecular forces also differs significantly. As a saturated hydrocarbon, Cyclohexane, 2-butyl-1,1,3-trimethyl- interacts with other molecules primarily through van der Waals (London dispersion) forces. Aromatic systems, however, can participate in more specific non-covalent interactions, including π-π stacking and cation-π interactions, in addition to standard van der Waals forces.

Interestingly, research has shown that interactions between aliphatic and aromatic systems can be surprisingly strong. High-level quantum chemical calculations have determined that the interaction between cyclohexane and benzene is significantly stronger than the stacking interaction in a benzene dimer. This highlights the importance of CH-π interactions, where the C-H bonds of the alicyclic ring interact favorably with the electron-rich π-face of the aromatic ring. researchgate.net This finding suggests that while lacking π-π stacking capabilities, alicyclic compounds can engage in robust, stabilizing interactions with aromatic structures.

Table 2: Comparative Interaction Energies

Interacting SystemInteraction TypeCalculated Interaction Energy (kcal/mol)
Benzene - Benzeneπ-π Stacking-2.84
Cyclohexane - BenzeneCH-π Interaction-3.27

Data from high-level CCSD(T)/CBS calculations. researchgate.net Negative values denote an attractive, stabilizing interaction. The data shows the aliphatic-aromatic interaction is stronger than the aromatic-aromatic interaction.

Chemical Reactivity

The chemical reactivity of the two classes of compounds is vastly different. The saturated alicyclic ring of Cyclohexane, 2-butyl-1,1,3-trimethyl- is relatively inert, typically undergoing free-radical substitution reactions only under harsh conditions such as high temperatures or UV light. The aromatic ring, with its stable delocalized π-system, characteristically undergoes electrophilic aromatic substitution, where the aromaticity of the ring is preserved in the final product.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic and Selective Synthetic Routes

The synthesis of highly substituted cyclohexanes with precise stereocontrol is a persistent challenge in organic chemistry. Future research is anticipated to move beyond classical methods towards more efficient and selective catalytic pathways for the synthesis of 2-butyl-1,1,3-trimethyl-cyclohexane.

Key Research Objectives:

Development of Stereoselective Catalysts: Investigating novel transition-metal catalysts (e.g., those based on rhodium, iridium, or palladium) or organocatalysts for the diastereoselective or enantioselective synthesis of the target molecule. This could involve catalytic hydrogenation or cycloaddition reactions of appropriately substituted precursors.

C-H Activation/Functionalization: Exploring the direct functionalization of simpler cyclohexane (B81311) precursors through regioselective C-H activation. This advanced approach could offer a more atom-economical route, minimizing the need for pre-functionalized starting materials and reducing waste.

A summary of potential synthetic strategies is presented in the table below.

Synthetic ApproachPotential Catalyst SystemKey Advantages
Asymmetric HydrogenationChiral Rhodium or Iridium complexesHigh enantioselectivity
Catalytic AlkylationLewis acids or organocatalystsDirect formation of C-C bonds
C-H FunctionalizationPalladium or Rhodium catalystsHigh atom economy, reduced steps
Tandem Cyclization/AlkylationDual-function catalystsIncreased molecular complexity in a single operation

Deeper Mechanistic Understanding of Complex Transformative Reactions

A thorough understanding of the reaction mechanisms involving 2-butyl-1,1,3-trimethyl-cyclohexane is crucial for optimizing existing transformations and discovering new ones. Future research should focus on elucidating the intricate details of its reactivity.

Areas for Mechanistic Investigation:

Conformational Analysis and Reactivity: The presence of bulky butyl and multiple methyl groups significantly influences the conformational preferences of the cyclohexane ring. Detailed studies using techniques like variable-temperature NMR spectroscopy and computational modeling can reveal how different chair and boat conformations impact reactivity in reactions such as substitutions or eliminations.

Carbocation Rearrangements: In reactions proceeding through carbocation intermediates (e.g., SN1-type reactions or certain rearrangements), the potential for hydride and alkyl shifts is high. Mechanistic studies, including isotopic labeling experiments, can map out the pathways of these rearrangements, which are often complex in highly branched systems.

Radical Reactions: Investigating the regioselectivity of radical abstraction of hydrogen atoms from the cyclohexane ring can provide insights for developing selective halogenation or oxidation reactions.

Integration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For a molecule like 2-butyl-1,1,3-trimethyl-cyclohexane, computational models can provide invaluable insights.

Computational Research Avenues:

Predicting Reaction Outcomes: Employing Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways, calculate activation energies, and predict the major products of potential synthetic routes. This can save significant experimental time and resources.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and mass spectra to aid in the characterization of the compound and its reaction products. This is particularly useful for distinguishing between closely related isomers.

QSAR and Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict physical, chemical, or even biological properties of this and related cyclohexane derivatives. This could be relevant if this structural motif is found in molecules with specific applications.

The table below outlines key computational parameters and their relevance.

Computational MethodInformation GainedApplication
Density Functional Theory (DFT)Reaction energies, transition state structuresMechanistic elucidation, catalyst design
Molecular Dynamics (MD)Conformational landscapes, solvent effectsUnderstanding reactivity in solution
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bondingInsights into electronic structure

Development of Sustainable and Environmentally Benign Applications

As the chemical industry moves towards greater sustainability, future research on 2-butyl-1,1,3-trimethyl-cyclohexane should also consider its environmental footprint and potential for green applications.

Focus Areas for Sustainable Chemistry:

Bio-based Synthesis: Exploring synthetic routes that utilize renewable feedstocks. This could involve the transformation of terpenes or other natural products that share a similar carbon skeleton.

Green Solvents and Reagents: Developing synthetic protocols that employ environmentally benign solvents (e.g., water, supercritical CO2, or bio-derived solvents) and reagents, minimizing the generation of hazardous waste.

Biodegradability Studies: Assessing the environmental fate and biodegradability of 2-butyl-1,1,3-trimethyl-cyclohexane. Understanding its persistence or degradation pathways is crucial for any large-scale application.

Applications as a Biofuel Component: Given its hydrocarbon nature, investigating its potential as a high-density biofuel or fuel additive. Its branched structure could impart favorable combustion properties, such as a high octane (B31449) rating.

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing 2-butyl-1,1,3-trimethylcyclohexane?

Characterization relies on gas chromatography-mass spectrometry (GC-MS) for identification and purity assessment. The compound (CAS 54676-39-0) is detected via retention time matching with NIST library spectra, achieving a 91% match quality . Infrared (IR) spectroscopy (10% CCl₄ or CS₂ solutions) resolves functional groups, while electron ionization mass spectrometry provides fragmentation patterns for structural confirmation . For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is recommended, using standardized columns (e.g., VOAMS12.i) and retention time calibration .

Q. How can thermodynamic properties (e.g., enthalpy of reaction) be experimentally determined for this compound?

Reaction enthalpies (ΔrH°) are measured via calorimetry or equilibrium constant (Eqk) methods in gas-phase reactions. For example, the enthalpy of hydrogenation can be derived from cyclohexane derivative reactions, such as: 3H₂ + C₉H₁₂ → C₉H₁₈ , where ΔrH° = -208 kJ/mol (gas phase, GC method) . Vaporization enthalpies (ΔvapH) are determined using static reaction vessels or high-pressure microfluidic systems, comparing experimental results with Peng-Robinson equation of state (PREOS) models .

Q. What synthetic routes are viable for preparing 2-butyl-1,1,3-trimethylcyclohexane derivatives?

While direct synthesis methods are not explicitly documented, analogous cyclohexane derivatives are synthesized via:

  • Diels-Alder reactions : Cyclohexene intermediates (e.g., ethene + buta-1,3-diene) followed by alkylation .
  • Catalytic hydrogenation : Substituted cyclohexenes (e.g., 2-ethenyl-1,3,3-trimethylcyclohexene) hydrogenated over Pd/C or Ni catalysts .
    Purification involves fractional distillation or preparative GC, with purity validated via GC-MS .

Advanced Research Questions

Q. How do substituents (butyl, methyl groups) influence the oxidation pathways of this compound in combustion studies?

In low-temperature oxidation (e.g., <800 K), the tertiary C-H bonds at 1,1,3-methyl positions undergo hydrogen abstraction, forming resonance-stabilized radicals. High-temperature combustion (>1000 K) favors β-scission of the butyl chain, producing smaller alkenes (e.g., propene) and cyclohexyl radicals . Advanced oxidation processes (AOPs) using metal oxide catalysts (e.g., Fe₂O₃, TiO₂) enhance selectivity toward ketones or epoxides via radical trapping mechanisms .

Q. What computational methods predict the conformational stability of 2-butyl-1,1,3-trimethylcyclohexane?

Molecular mechanics (MM2/MM3) and density functional theory (DFT) calculations evaluate steric strain:

  • Chair conformations : 1,3-dimethyl groups adopt equatorial positions to minimize 1,3-diaxial interactions.
  • Butyl substituent : The bulky 2-butyl group destabilizes the chair form, favoring twist-boat conformers with ~5–8 kJ/mol higher energy .
    Energy barriers between conformers are validated using variable-temperature NMR or IR spectroscopy .

Q. How does isomerization occur under varying experimental conditions, and how is it monitored?

Isomerization (e.g., cis/trans or axial/equatorial shifts) is induced thermally or catalytically. For example:

  • Thermal isomerization : Heating to 150–200°C in inert solvents (e.g., pentane) promotes ring-flipping, tracked via dynamic GC-MS .
  • Acid-catalyzed isomerization : HCl or H₂SO₄ catalyzes methyl group migration, monitored by changes in NMR chemical shifts (e.g., ¹³C NMR for quaternary carbons) .

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 2-butyl-1,1,3-trimethyl-
Reactant of Route 2
Cyclohexane, 2-butyl-1,1,3-trimethyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.